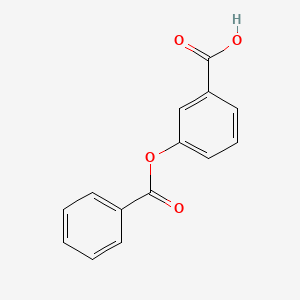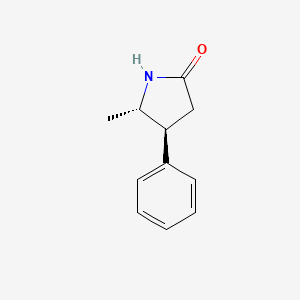
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and methylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5S) enantiomer. This can be done using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the final product.
化学反応の分析
Types of Reactions
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
科学的研究の応用
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular processes.
類似化合物との比較
Similar Compounds
(4R,5R)-5-methyl-4-phenylpyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
N-methyl-4-phenylpyrrolidin-2-one: A structurally similar compound with a different substitution pattern.
4-phenylpyrrolidin-2-one: A simpler analog lacking the methyl group.
Uniqueness
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
33654-16-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m0/s1 |
InChIキー |
ZIZRQVWVGIHEIC-WCBMZHEXSA-N |
異性体SMILES |
C[C@H]1[C@@H](CC(=O)N1)C2=CC=CC=C2 |
正規SMILES |
CC1C(CC(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


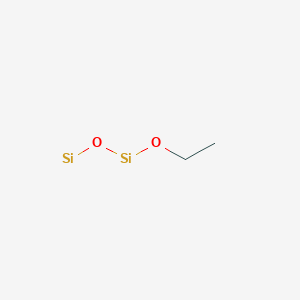
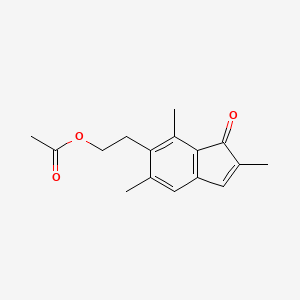
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
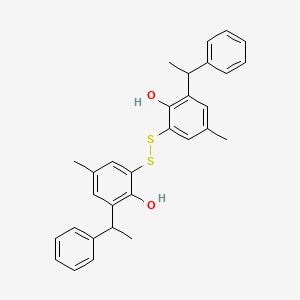
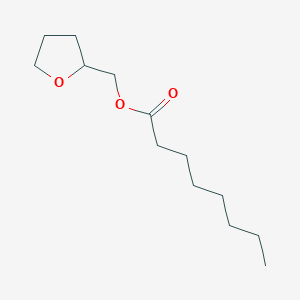
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
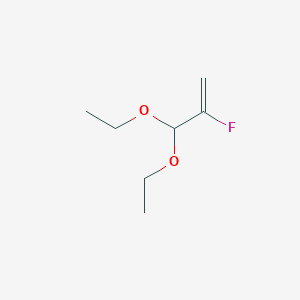
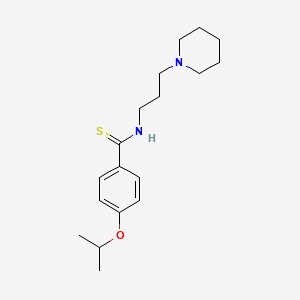
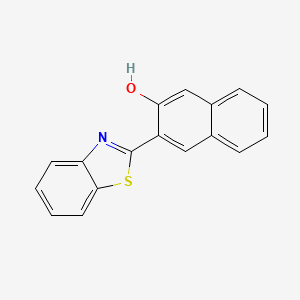

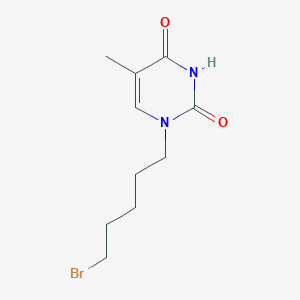
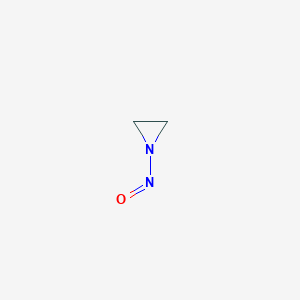
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
